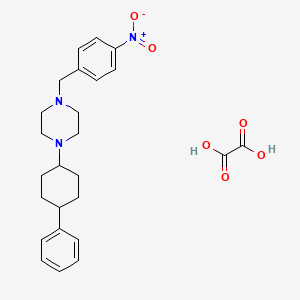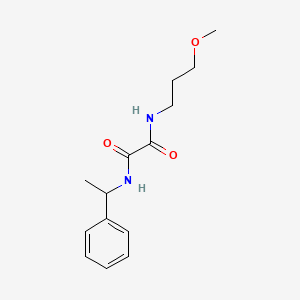
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BRL-46470 and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
4-bromo-N-(1-methyl-3-phenylpropyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which plays a critical role in the reward pathway of the brain. By blocking the D3 receptor, this compound can modulate the activity of dopamine in the brain, which has potential applications in the treatment of neurological disorders and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the dopamine D3 receptor. This compound has been shown to modulate dopamine neurotransmission, which can have a variety of effects on behavior and physiology. Additionally, this compound has been shown to have potential applications in the treatment of addiction and substance abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise modulation of dopamine neurotransmission, which can be useful in studying the effects of dopamine on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects on other receptors or neurotransmitters. Additionally, the use of this compound in lab experiments may be limited by its availability and cost.
Orientations Futures
There are several future directions for research on 4-bromo-N-(1-methyl-3-phenylpropyl)benzamide. One potential area of study is the development of more selective and potent dopamine D3 receptor antagonists. Additionally, further research is needed to understand the potential applications of this compound in the treatment of neurological disorders and addiction. Finally, the use of this compound in combination with other compounds or therapies may have synergistic effects that could be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, particularly in the modulation of dopamine neurotransmission. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could have important implications for the treatment of neurological disorders and addiction.
Propriétés
IUPAC Name |
4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVVAWZLCQKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329598 | |
| Record name | 4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
429625-29-6 | |
| Record name | 4-bromo-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)

![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)
![4-{[1-(5-chloro-2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3948643.png)
![2-{4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B3948647.png)
![3-(1-adamantyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B3948651.png)



![3-{[(3-nitrophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3948677.png)
![1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948683.png)
![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B3948691.png)

![11-(3-fluorophenyl)-10-(3-methylbutanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3948703.png)